Product packaging for Glyoxal mono-dimethylhydrazone(Cat. No.:CAS No. 62506-63-2)

Glyoxal mono-dimethylhydrazone

Cat. No.: B1625336
CAS No.: 62506-63-2
M. Wt: 100.12 g/mol
InChI Key: WJYMBVJBSFMDLE-HWKANZROSA-N
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Description

Glyoxal mono-dimethylhydrazone (DMHG) is a chemical compound of significant interest in organic chemistry and pharmaceutical research, serving as a versatile synthon for the synthesis of complex and biologically active molecules . It is readily synthesized from unsymmetrical dimethylhydrazine (UDMH) and glyoxal, presenting as a slightly yellowish liquid . A key advantage of DMHG is its utility in stereoselective synthesis, where it has been used to produce optically pure alpha-aminoaldehydes—challenging targets due to their racemic nature . This makes DMHG a valuable precursor for synthesizing peptide analogs, organometallic complexes, and polymethine dyes with potential applications as photosensitizers in antimicrobial photodynamic therapy . Furthermore, DMHG is a promising building block for the creation of bioactive nitrogen-containing heterocycles, such as pyrroles, pyrazoles, and isoxazoles, which are core structures in many pharmaceuticals and alkaloids . Specific research has utilized DMHG in the directed synthesis of pyrrolylpyridines, compounds that exhibit valuable biological activities including inhibition of enzymes like pyrrole-4-hydroxylase and demonstrated neuroprotective effects . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O B1625336 Glyoxal mono-dimethylhydrazone CAS No. 62506-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-(dimethylhydrazinylidene)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-6(2)5-3-4-7/h3-4H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYMBVJBSFMDLE-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/N=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446291
Record name Glyoxal mono-dimethylhydrazone
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62506-63-2
Record name Glyoxal mono-dimethylhydrazone
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Record name Glyoxal mono-dimethylhydrazone
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Synthetic Methodologies and Precursors for Glyoxal Mono Dimethylhydrazone

Direct Condensation Approaches

The most common and straightforward method for synthesizing glyoxal (B1671930) mono-dimethylhydrazone is the direct condensation of its principal precursors.

The principal synthesis of glyoxal mono-dimethylhydrazone involves the direct reaction between unsymmetrical dimethylhydrazine (UDMH) and glyoxal. nih.govmdpi.comresearchgate.net This reaction is a condensation process where the nucleophilic amino group of UDMH attacks one of the aldehyde carbonyl groups of glyoxal, forming a C=N double bond characteristic of a hydrazone, with the elimination of a water molecule. ontosight.ai The reaction between UDMH and an excess of glyoxal in solution has been shown to quantitatively yield a single stable product, identified as the mono-1,1-dimethylhydrazone of glyoxal. researchgate.netidexlab.com

This method is valued for its directness and the ready availability of the starting materials. nih.govmdpi.com The resulting product, also referred to as mono(dimethylhydrazon) glyoxal (DMHG), is typically a slightly yellowish liquid. nih.govresearchgate.net

The efficiency and outcome of the direct condensation reaction are influenced by specific conditions and the choice of solvent.

Aqueous solution is a commonly employed medium for the synthesis of this compound from UDMH and glyoxal. nih.govmdpi.comresearchgate.net The reaction is often facilitated by magnetic stirring. nih.govmdpi.com Following the reaction in an aqueous medium, the product is typically extracted using an organic solvent such as methylene (B1212753) chloride and purified by vacuum distillation. nih.govmdpi.com

The pH of the reaction medium is a critical parameter. Studies have demonstrated that the reaction proceeds effectively at a pH of 3.5. researchgate.netidexlab.comresearchgate.net The reaction to form the stable mono-dimethylhydrazone derivative can be completed quantitatively within 20 minutes at a temperature of 25°C under these acidic conditions. researchgate.netidexlab.com

Detailed research findings on reaction parameters are summarized below.

ParameterConditionOutcomeSource(s)
Solvent Aqueous SolutionEffective medium for condensation nih.govmdpi.comresearchgate.net
pH 3.5Quantitative yield of stable product researchgate.netidexlab.comresearchgate.net
Temperature 25°CReaction completes in 20 minutes researchgate.netidexlab.com
Purification Methylene Chloride Extraction, Vacuum DistillationIsolation of the desired product nih.govmdpi.com

Alternative Synthetic Routes

Besides direct condensation, alternative pathways have been explored for the synthesis of this compound and its derivatives.

An alternative route involves the use of protected glyoxal precursors, such as glyoxal acetals. Specifically, 2,2-Dimethoxyacetaldehyde (a glyoxal dimethyl acetal) can react with N,N-dimethyl-hydrazine to produce 2,2-dimethoxyethanal dimethylhydrazone. guidechem.com This reaction typically occurs over two hours in the presence of potassium carbonate as a reagent and water as the solvent. guidechem.com In a related multi-step process, a dimethylhydrazone can be first metallized and then converted into an acetal, which is subsequently hydrolyzed in the presence of trifluoroacetic acid to yield the desired product after intramolecular cyclization. mdpi.com

Reactant 1Reactant 2Reagent/SolventProductSource(s)
2,2-DimethoxyacetaldehydeN,N-dimethyl-hydrazineK₂CO₃ / H₂O2,2-dimethoxyethanal dimethylhydrazone guidechem.com

The fundamental reaction for forming hydrazones involves the interaction of hydrazine (B178648) or its derivatives with aldehydes or ketones. ontosight.ai This principle extends to the synthesis of related compounds from glyoxal. For instance, glyoxal reacts with phenyl hydrazine, a hydrazine derivative, to form glyoxal bis(N-phenyl)osazone. biomedres.us While this specific product is a bishydrazone and uses a different hydrazine derivative, the underlying chemical principle demonstrates the reactivity of glyoxal with hydrazines to form C=N linkages. biomedres.us This general reactivity pattern supports the formation of this compound from its respective precursors. ontosight.ai

Reactivity Profiles and Mechanistic Pathways of Glyoxal Mono Dimethylhydrazone

Nucleophilic and Electrophilic Characteristics of the Hydrazone Moiety

The hydrazone functional group in glyoxal (B1671930) mono-dimethylhydrazone possesses both nucleophilic and electrophilic characteristics. researchgate.net The nitrogen atoms of the hydrazone are nucleophilic, with the terminal amino-type nitrogen being the more reactive of the two. researchgate.net Conversely, the azomethine carbon atom can exhibit both nucleophilic and electrophilic properties depending on the reaction conditions. researchgate.net

The reactivity of the azomethine (C=N) linkage is central to the synthetic utility of glyoxal mono-dimethylhydrazone. The lone pair on the adjacent nitrogen atom can create an "aza-enamine" resonance structure, which imparts a formal negative charge on the azomethine carbon, making it a nucleophilic center susceptible to electrophilic attack. researchgate.net This electron-rich nitrogen-carbon double bond is key to its participation in various cycloaddition reactions. nih.gov The nitrogen atoms themselves, particularly the more nucleophilic amino-type nitrogen, can also act as the reactive site. researchgate.net Furthermore, deprotonation at the azomethine carbon can generate a potent ambident anion, capable of attacking electrophiles at either the carbon or nitrogen atom. researchgate.net

The carbonyl group (C=O) in this compound functions as an electrophilic center, readily reacting with nucleophiles. thieme-connect.deresearchgate.net The electron-donating saturation effect from the hydrazone's carbonyl-adjacent nitrogen can enhance the reactivity of the aldehyde group. nih.gov This activation facilitates condensation reactions with compounds possessing active methylene (B1212753) groups. For instance, the reaction with acetophenone (B1666503) involves the attack of a methylene carbanion on the electrophilic carbonyl carbon of the this compound to form a hydrazono-substituted alkenone. thieme-connect.de

Addition Reactions

This compound undergoes various addition reactions, leveraging the electrophilicity of its carbonyl group and the unique properties of its hydrazone moiety.

A notable addition reaction involves the treatment of this compound with dilithium (B8592608) salts of carboxylic acids. lookchem.comresearchgate.netresearchgate.net This reaction results in the addition of the salt to the carbonyl group, yielding the corresponding salts of β-hydroxy carboxylic acids. lookchem.comresearchgate.netresearchgate.net Subsequent treatment with tosyl chloride induces decarboxylation, affording unsaturated aldehyde hydrazones. lookchem.comresearchgate.net This two-step sequence provides a method for extending an aldehyde or carboxylic acid by a single methine group. lookchem.comresearchgate.net

Reaction Sequence of this compound with Dilithium Salts

Step Reactants Reagents Product Outcome
1 This compound, Dilithium salt of a carboxylic acid - Salt of a β-hydroxy carboxylic acid Addition to the carbonyl group. lookchem.comresearchgate.netresearchgate.net

The electron-rich C=N double bond of the hydrazone moiety allows this compound to participate in a variety of cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions, leading to the synthesis of heterocyclic derivatives with high yields. nih.gov The molecule can act as a diene or a dienophile depending on the reaction partner.

Research has shown that acrylonitrile (B1666552) can participate in both [4+2] and [2+2] cycloadditions with a related dimethylhydrazone diene. nih.gov The reaction of a quinonmonoimide with a dimethylhydrazone has been observed to proceed through two different pathways: a [2+3]-cycloaddition and a [2+4]-cycloaddition. nih.gov

Examples of Cycloaddition Reactions

Reaction Type Reactants Conditions Product(s) Yield Reference
[4+2] Cycloaddition (Diels-Alder) Dimethylhydrazone of acrolein, Acrylonitrile Benzene, hydroquinone, 120 °C Six-membered diene synthesis product 67% nih.gov
[2+2] Cycloaddition Dimethylhydrazone of acrolein, Acrylonitrile Acetonitrile, 140 °C Bicyclooctane 11% nih.gov

Condensation and Cyclization Reactions

This compound is a versatile precursor for synthesizing various heterocyclic compounds through condensation and subsequent cyclization reactions. thieme-connect.depsu.edu These reactions often involve an initial condensation at the carbonyl group followed by an intramolecular cyclization, sometimes involving a reduction step.

For example, the condensation of this compound with acetophenone yields a hydrazono-substituted alkenone. thieme-connect.de This intermediate can be reductively cyclized using sodium dithionite (B78146) to directly produce a 2-benzoyl-5-phenyl-1H-pyrrole. thieme-connect.de Similarly, condensation with thiochroman-4-ones produces hydrazonoethylidene intermediates which, upon reductive cyclization with sodium dithionite, afford benzothiopyrano[3,4-c]pyrroles. psu.edu Another pathway involves the reaction of glyoxal mono-1,1-dimethylhydrazone with β-ketoesters under microwave irradiation, which can lead to the formation of 1-aminopyrroles. researchgate.net

Summary of Selected Cyclization Reactions

Reactant 1 Reactant 2 Key Reagents/Conditions Intermediate Final Product Reference
This compound Acetophenone - Hydrazono-substituted alkenone 2-Benzoyl-5-phenyl-1H-pyrrole thieme-connect.de
This compound Thiochroman-4-ones - Hydrazonoethylidene Benzothiopyrano[3,4-c]pyrroles psu.edu
Glyoxal mono-1,1-dimethylhydrazone β-ketoesters Microwave irradiation, solvent-free - 1-Aminopyrroles researchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for activating and transforming organic molecules. This compound and its derivatives have been shown to be suitable substrates in several metal-catalyzed reactions, particularly those involving ruthenium.

Ruthenium catalysts have been effectively used in the synthesis of fluorinated pyrazoles from derivatives of this compound. nih.govmdpi.com A proposed mechanism for this transformation involves a redox process where the ruthenium(II) catalyst initiates the reaction. mdpi.com

The process is thought to begin with the Ru(II) complex abstracting a halide from a source like CBr₃F, generating a Ru(III) species and a CBr₂F radical. mdpi.com This radical then interacts with the DMHG derivative to form an aminyl radical. nih.govmdpi.com The Ru(III) intermediate transfers a halide ion back to this aminyl radical, reducing the catalyst to Ru(II) and forming a diazene (B1210634) intermediate. nih.gov Subsequent base-catalyzed elimination and intramolecular cyclization lead to a pyrazoline, which then aromatizes to the final pyrazole (B372694) product. nih.govscispace.com The use of radical scavengers like TEMPO has been shown to inhibit the reaction, supporting the proposed radical-initiated mechanism. scispace.com

Proposed Mechanistic Steps in Ruthenium-Catalyzed Pyrazole Formation

Step Description Key Intermediates Reference
1. Initiation Ru(II) captures a halide from CBr₃F. Ru(III) complex, CBr₂F radical mdpi.com
2. Radical Addition The CBr₂F radical reacts with the hydrazone. Aminyl radical nih.govmdpi.com
3. Redox & Halide Transfer Ru(III) transfers a halide to the aminyl radical, regenerating Ru(II). Diazene intermediate nih.gov
4. Cyclization Base-catalyzed elimination and intramolecular cyclization. Pyrazoline nih.govscispace.com

| 5. Aromatization | Elimination of HBr. | 4-Fluoropyrazole product | scispace.com |

Electron transfer is a fundamental process in many reactions involving this compound. nih.govresearchgate.net In the ruthenium-catalyzed pyrazole synthesis, the oxidation of the aminyl radical intermediate by Ru(III) is a key electron transfer step. nih.gov The ability of certain complexes to facilitate electron transfer can be crucial for the reaction mechanism to proceed. wordpress.com These processes are integral to the formation of radical intermediates that drive subsequent bond-forming and cyclization events. nih.gov

Glyoxal Mono Dimethylhydrazone As a Versatile Synthon in Organic Synthesis

Building Block for Multifunctional Structures

Glyoxal (B1671930) mono-dimethylhydrazone has proven to be an effective starting point for the synthesis of multifunctional and biologically active structures. nih.govevitachem.com Its bifunctional nature allows chemists to introduce multiple desired functionalities into a target molecule in a controlled manner. The compound acts as a linchpin in assembling complex molecular architectures that are often analogues of natural products. nih.gov

One of the key applications is in the directed synthesis of bioactive heterocycles, which form the core of many pharmaceutical drugs. nih.gov For instance, it is instrumental in creating pyrroles, pyrazoles, and isoxazoles, structures known for their presence in various medicinal compounds. nih.gov The reaction of glyoxal mono-dimethylhydrazone with compounds containing active methylene (B1212753) groups, such as acetophenone (B1666503), leads to the formation of hydrazono-substituted intermediates. These intermediates can then undergo further transformations, like reductive cyclization, to yield complex heterocyclic systems. thieme-connect.de

A notable example involves the reaction with acetophenone to form a hydrazono-substituted alkenone. This intermediate can be reductively cyclized using reagents like Raney nickel and hydrogen to produce a 3,4-dihydro-2H-pyrrole, which can subsequently be dehydrogenated to the corresponding aromatic pyrrole (B145914). thieme-connect.de This strategy highlights the role of this compound in a step-by-step construction of multifunctional molecules.

Table 1: Synthesis of Pyrrole Derivatives from this compound

Reactant 1 Reactant 2 Intermediate Product Final Product Key Transformation

This table illustrates a representative synthetic pathway.

Precursor for Nitrogen- and Oxygen-Containing Heterocycles

The reactivity of this compound makes it an excellent precursor for a variety of nitrogen- and oxygen-containing heterocyclic compounds. nih.gov Hydrazones, in general, are widely used in the synthesis of heterocycles because they can react with both electrophiles and nucleophiles. researchgate.net

The synthesis of pyrrole rings is a well-documented application. nih.gov For example, a strategy for creating pyrrole-2-ylpyridines involves an intramolecular condensation known as the Knorr synthesis. nih.gov In this process, the this compound derivative is first metallized and then converted into an acetal. Subsequent hydrolysis and intramolecular cyclization lead to the formation of the desired pyrrole ring structure. nih.gov

Furthermore, its derivatives are used in cycloaddition reactions to build larger ring systems. Dimethylhydrazones derived from acrolein and crotonaldehyde, which share structural similarities with this compound derivatives, are known to participate in Diels-Alder reactions to form substituted tetrahydropyridines. nih.govresearchgate.net The use of glyoxal monohydrazones in creating various heterocyclic systems, including those fused to other rings like thiochromanones, has been extensively reported. psu.edu These reactions often proceed through hydrazonoethylidene intermediates that can be cyclized under specific conditions. psu.edu

Role in the Synthesis of Conjugated Systems

This compound is also a valuable reagent in the synthesis of conjugated systems, which are molecules characterized by alternating single and multiple bonds. These systems are of significant interest due to their unique electronic and optical properties.

A clear example is the synthesis of 1,2,5-triazapentadienium salts. rsc.org These are conjugated cations that can be readily prepared by reacting this compound with an N,N-dimethyl-N-phenylformamidinium salt in the presence of a suitable counter-ion like picrate. The resulting salt is a stable, conjugated system. Spectroscopic studies of these and related phenyl-substituted salts indicate that electron-withdrawing effects are efficiently transmitted through the conjugated chain. rsc.org

Dilithium (B8592608) salts of carboxylic acids can add to this compound to create salts of β-hydroxy carboxylic acids. researchgate.net Subsequent treatment with tosyl chloride induces a decarboxylation reaction to yield unsaturated aldehyde hydrazones. researchgate.net These products are themselves conjugated systems and serve as intermediates for synthesizing unsaturated carboxylic acids, effectively extending a carbon chain by a methine group. researchgate.net This methodology can be extended to create larger conjugated systems by using vinylogous monohydrazones. researchgate.net

Table 2: Examples of Conjugated Systems Synthesized from this compound

Product Type Synthetic Method Key Features
1,2,5-Triazapentadienium Salts Condensation with formamidinium salts Stable, conjugated cationic system

Contributions to Cross-Coupling Methodologies

While direct participation of this compound in cross-coupling reactions is an area of ongoing research, its derivatives and closely related compounds have shown significant promise as ligands or substrates in such transformations. nih.gov Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

In one synthetic strategy towards biologically active pyrrole-2-ylpyridines, a derivative of this compound is involved in a key cross-coupling step. nih.gov After initial transformations, a cross-coupling reaction is employed to link two fragments, which is then followed by an intramolecular cyclization to form the final product. The authors noted that using a more basic system (barium hydroxide (B78521) in dimethoxyethane) compared to standard Suzuki conditions increased the yield of the desired coupled product significantly. nih.gov

Furthermore, related glyoxal bishydrazones have been successfully utilized as ligands in phosphine-free palladium-catalyzed Mizoroki-Heck reactions. acs.org These ligands, when combined with a palladium precursor, form an efficient catalytic system for coupling various aryl halides with olefins. acs.org Although this example uses a bishydrazone, it highlights the potential of the hydrazone functionality present in this compound to coordinate with transition metals and facilitate important catalytic cycles. The development of such ligands is crucial for advancing more efficient and environmentally benign synthetic methods.

Coordination Chemistry of Glyoxal Mono Dimethylhydrazone Derivatives

Ligand Design Principles for Hydrazone-Based Complexes

Hydrazones have emerged as a prominent class of ligands in coordination chemistry due to their straightforward synthesis, stability, and structural adaptability. researchgate.netfrontiersin.org The design of hydrazone-based ligands is guided by several key principles that influence the properties of their metal complexes.

The core of hydrazone ligands is the azomethine group (–NHN=CR2), which provides a primary binding site for metal ions. frontiersin.org The versatility of these ligands stems from:

Tunable Electronic Properties : The electronic nature of the complex can be modified by introducing various substituents on the aldehyde, ketone, or hydrazine (B178648) precursors. This allows for fine-tuning of the ligand's electron-donating or -withdrawing capabilities.

Flexible Coordination Modes : Hydrazones can coordinate to metal centers in several ways. They can act as neutral ligands or, upon deprotonation of the N-H group, as anionic ligands. researchgate.net This ability to exist in keto-enol tautomeric forms creates different donor modes. researchgate.net Their structural flexibility allows them to function as chelating or bridging ligands, facilitating the formation of both mononuclear and polynuclear complexes. researchgate.net

Steric Control : The introduction of bulky substituents near the coordination site can influence the geometry of the resulting metal complex and its reactivity. researchgate.net

Polyfunctionality : The synthesis process, typically a condensation reaction between hydrazines/hydrazides and aldehydes/ketones, is simple and allows for the strategic incorporation of additional donor atoms (e.g., O, S) to create multidentate ligands with specific pocket sizes designed to encapsulate metal cations. frontiersin.orgnih.govresearchgate.net

These design principles make hydrazones highly attractive for applications ranging from catalysis to materials science. researchgate.net

Chelation Behavior with Metal Centers (e.g., Bidentate Coordination)

Glyoxal (B1671930) mono-dimethylhydrazone and its derivatives exhibit well-defined chelation behavior, typically coordinating to metal centers in a bidentate fashion. The primary donor sites are the imine nitrogen atom and another nearby donor atom, forming a stable five- or six-membered chelate ring with the metal ion. researchgate.netresearchgate.net

In ligands like glyoxal bis(dimethylhydrazone) (GDMH), both hydrazone moieties can participate in coordination, acting as a chelating diamine ligand. researchgate.netresearchgate.net The two nitrogen atoms of the imine groups coordinate to the metal center, forming a stable five-membered ring. This bidentate chelation is a common feature in complexes with various transition metals. researchgate.netresearchgate.net For instance, N,N-dimethylhydrazone derivatives have been shown to bind as bidentate ligands to form tetrahedral cationic complexes with copper(I). rsc.orgrsc.org

The coordination mode can be influenced by the specific metal ion, its oxidation state, and the reaction conditions. While bidentate chelation is prevalent, the flexibility of the hydrazone backbone can also allow for other coordination patterns, including acting as a bridging ligand between two metal centers. researchgate.net

Synthesis of Metal Complexes from Glyoxal Dimethylhydrazone and Related Derivatives (e.g., Glyoxal Bis(dimethylhydrazone))

The synthesis of metal complexes using glyoxal-derived hydrazones is generally achieved through the reaction of the pre-formed ligand with a suitable metal salt in an appropriate solvent. unn.edu.ngscirp.org For example, the condensation of glyoxal with two equivalents of a hydrazine derivative quantitatively yields the corresponding α-dihydrazone, which can then be used to form complexes. rsc.org Complexes derived from glyoxal bis(dimethylhydrazone) (GDMH) have been prepared with general formulas such as MX₂(GDMH) and MX₂(GDMH)₂, where the ligand acts as a chelating agent. researchgate.netresearchgate.net

Copper(I) complexes featuring hydrazone ligands are of interest for their potential catalytic and materials applications. The synthesis of a tetrahedral cationic Cu(I) complex with a bidentate N,N-dimethylhydrazone ligand has been reported. rsc.org The reaction involves treating the hydrazone ligand with a copper(I) triflate source, [Cu(OTf)]₂·C₆H₆. rsc.orgrsc.org In this type of complex, the ligand coordinates through the imine nitrogen and another donor group, such as an alkene, resulting in a stable tetrahedral geometry around the copper center. rsc.orgrsc.org The stability of the alkene coordination in some of these complexes has been noted to be surprisingly strong. rsc.orgrsc.org

Another synthetic route involves the reaction of a glyoxal bis(hydrazone) derivative with [Cu(NCCH₃)₄]PF₆, which can yield complexes where two ligand molecules coordinate to the copper center. rsc.org

Iron(II) complexes with α-diimine ligands, a class to which glyoxal-derived hydrazones belong, have been extensively studied. The synthesis of tetrahedral iron(II) complexes can be achieved by reacting an α-dihydrazone ligand with an iron(II) source like FeCl₂(THF)₁.₅. rsc.orgrsc.org In a typical synthesis, two equivalents of the glyoxal bis(hydrazone) ligand react with the iron(II) salt to form a complex where both ligands are chelated to the metal center, resulting in a tetrahedral coordination environment. rsc.orgrsc.org The formation of such complexes highlights the ability of these ligands to stabilize iron(II) in a four-coordinate geometry. rsc.org

Electronic and Structural Characterization of Metal Complexes

The electronic and structural properties of metal complexes with glyoxal dimethylhydrazone derivatives are elucidated using a combination of spectroscopic and diffraction techniques. These methods provide critical insights into the coordination geometry, bonding, and electronic structure of the complexes. mdpi.com

Table 1: Selected Structural Parameters for a Tetrahedral Fe(II) Complex with a Glyoxal Bis(hydrazone) Ligand. rsc.orgrsc.org
ParameterValue
Fe1–Cl1 Bond Length (Å)2.220(2)
Fe1–N1 Bond Length (Å)2.137(2)
N1–C1 Bond Length (Å)1.292(3)
Cl1–Fe1–Cl2 Angle (°)126.68(6)
N1–Fe1–N3 Angle (°)77.14(7)

Electronic Characterization involves techniques such as UV-Visible and Infrared (IR) spectroscopy, as well as computational methods like Density Functional Theory (DFT). researchgate.net

Infrared (IR) Spectroscopy : The coordination of the azomethine (C=N) group is confirmed by a shift in its stretching frequency (ν(C=N)) upon complexation. frontiersin.orgunn.edu.ng

UV-Visible Spectroscopy : Electronic spectra reveal ligand-to-metal charge transfer (LMCT) bands and d-d transitions, which are indicative of the coordination environment and electronic structure of the metal center. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to characterize the ligand framework and confirm its structure after complexation. niscpr.res.in

DFT Calculations : These computational studies complement experimental data by providing insights into the ground-state structure, molecular orbital energies (HOMO-LUMO), and the electronic properties of the complexes. researchgate.net For instance, DFT analysis has been used to confirm that certain hydrazone-derived ligands are strongly electron-donating. researchgate.net The characterization of distortions in the coordination sphere of photoexcited spin-crossover complexes, such as those of Fe(II), is crucial for understanding their properties and can be investigated by combining ultrafast X-ray absorption spectroscopy with DFT simulations. unige.ch

Computational and Theoretical Investigations of Glyoxal Mono Dimethylhydrazone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for the computational study of medium-sized organic molecules like glyoxal (B1671930) mono-dimethylhydrazone. It offers a favorable balance between computational cost and accuracy for determining electronic structure and energy. DFT methods are widely used to investigate the structural properties of molecules and can be instrumental for calculating various energies and electronic characteristics. researchgate.netresearchgate.net

Molecular geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule. aps.org For glyoxal mono-dimethylhydrazone, DFT calculations, for instance using a hybrid functional like B3LYP with a basis set such as 6-31G*, can be employed to determine its most stable conformer. gatech.edu This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is located. The resulting optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters for E-Glyoxal Mono-dimethylhydrazone from DFT Optimization

ParameterBond/AnglePredicted Value
Bond Lengths C=O1.22 Å
C-C1.48 Å
C=N1.29 Å
N-N1.37 Å
N-C (methyl)1.45 Å
Bond Angles O=C-C123.5°
C-C=N118.0°
C=N-N119.9°
Dihedral Angle O=C-C=N180.0° (anti-periplanar)

Note: The values in this table are representative and based on typical DFT results for similar structures. Actual values would be reported in specific peer-reviewed studies.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. science.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are routinely used to determine the energies of these frontier orbitals.

Table 2: Predicted Frontier Orbital Energies for this compound

ParameterEnergy (eV)Significance
E(HOMO) -6.5 eVIndicates electron-donating capability. Localized mainly on the dimethylamino and hydrazone nitrogen atoms.
E(LUMO) -1.8 eVIndicates electron-accepting capability. Localized primarily on the C=O and C=N π* orbitals.
HOMO-LUMO Gap (ΔE) 4.7 eVReflects chemical stability and reactivity. A moderate gap suggests the molecule can participate in various chemical reactions.

Note: These energy values are illustrative examples of what DFT calculations might yield.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. By calculating the potential energy surface, chemists can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This information allows for the determination of activation barriers and reaction thermodynamics.

This compound is a versatile synthon used in various organic syntheses, including Knoevenagel, Vilsmeier-Haack, and Diels-Alder reactions. nih.gov While specific computational studies detailing these mechanisms for this compound are not widely published, the methodology can be understood from related systems. For instance, the reaction of glyoxal with amines has been computationally shown to proceed via a series of nucleophilic addition and dehydration steps. copernicus.org A similar approach for this compound would involve mapping the energetic profile of the reaction pathway to understand its feasibility and predict the major products. For example, in a Knoevenagel condensation, the mechanism would involve the deprotonation of an active methylene (B1212753) compound, followed by nucleophilic attack on the carbonyl carbon of the hydrazone, and subsequent dehydration.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Theoretical calculations can predict spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically paired with DFT (e.g., GIAO-B3LYP), is widely used to calculate the isotropic magnetic shielding constants of nuclei. researchgate.net These theoretical values can then be linearly correlated with experimental chemical shifts (δ) to aid in signal assignment. Good linear regression between experimental and theoretical results for ¹H and ¹³C NMR has been demonstrated for other hydrazone compounds. researchgate.net

Table 3: Comparison of Hypothetical Experimental and Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

NucleusAtom PositionPredicted Shift (ppm)Plausible Experimental Shift (ppm)
¹H -CH=O9.659.70
-CH=N-7.457.50
-N(CH₃)₂2.953.00
¹³C -C H=O193.5194.0
-C H=N-138.0137.5
-N(C H₃)₂43.544.0

Note: Predicted values are calculated relative to a standard (e.g., TMS) and scaled for comparison.

UV-Vis Spectroscopy: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies and oscillator strengths for transitions between molecular orbitals. For this compound, key transitions would include the n → π* transition, involving the lone pair electrons on the oxygen and nitrogen atoms, and the π → π* transition associated with the conjugated system. researchgate.net Experimental analysis by HPLC has utilized a UV detection wavelength of 305 nm, which likely corresponds to a strong π → π* transition. researchgate.net TD-DFT calculations can confirm the nature of the transition responsible for this absorption.

Analysis of Tautomerism and Isomerism

Computational chemistry is an effective tool for analyzing the relative stabilities of different isomers and tautomers of a molecule. By calculating the ground-state energies of each form, the most stable structure and the equilibrium populations can be predicted.

Isomerism: For this compound, geometric isomerism can occur around the carbon-nitrogen double bond (C=N). This gives rise to E (entgegen) and Z (zusammen) isomers. DFT calculations of the total electronic energy for both isomers can determine their relative stability. For most hydrazones derived from aldehydes, the E-isomer, where the larger groups are on opposite sides of the double bond, is sterically favored and thus energetically more stable. The standard InChIKey for this compound corresponds to the (2E)-isomer. uni.lu

Tautomerism: Hydrazones containing an α-carbonyl group can exhibit keto-enol tautomerism. researchgate.net this compound can theoretically exist in equilibrium between its keto form and an enol form, (CH₃)₂N-N=CH-CH(OH). DFT calculations can quantify the energy difference between these two tautomers. In similar systems, the keto form is generally found to be significantly more stable than the enol form in the ground state. Computational studies would calculate the relative energies (ΔE) to confirm this preference.

Table 4: Theoretical Relative Stabilities of Isomers and Tautomers

FormStructureRelative Energy (kJ/mol)Predicted Stability
E-Isomer (Keto) (E)-(CH₃)₂N-N=CH-C(=O)H0 (Reference)Most Stable
Z-Isomer (Keto) (Z)-(CH₃)₂N-N=CH-C(=O)H> 0Less Stable
Enol Tautomer (CH₃)₂N-N=CH-CH(OH)> 0Significantly Less Stable

Analytical Methodologies Employing Glyoxal Mono Dimethylhydrazone

Derivatization Agent for Spectroscopic Analysis

Glyoxal (B1671930) serves as a crucial derivatization agent that reacts with specific hydrazine (B178648) compounds, such as unsymmetrical dimethylhydrazine (UDMH), to yield glyoxal mono-dimethylhydrazone. idexlab.com This reaction is a cornerstone of a precolumn derivatization approach designed for the highly sensitive determination of UDMH. idexlab.com The underlying principle of this methodology is the conversion of the target analyte, which may lack a suitable chromophore for spectrophotometric detection, into a derivative that strongly absorbs ultraviolet (UV) radiation. researchgate.net

The reaction between UDMH and an excess of glyoxal in an aqueous solution proceeds to quantitatively form a single, stable product, this compound. idexlab.comresearchgate.net This derivatization reaction is typically carried out at a pH of 3.5 and reaches completion within 20 minutes at a temperature of 25°C. idexlab.comresearchgate.net The resulting this compound derivative exhibits a distinct UV absorption maximum at a wavelength of 305 nm, which allows for its selective detection and quantification using UV spectrophotometry. idexlab.comresearchgate.net This method provides a significant advantage over the direct analysis of UDMH, which absorbs light only weakly. researchgate.net The electronic absorption spectra of derivatives formed from the reaction of glyoxal with various alkyl-substituted hydrazines show maxima in the range of 275–305 nm. researchgate.net

The accuracy of this analytical approach has been substantiated through the analysis of spiked samples and by comparison with independent methods, such as those employing 4-nitrobenzaldehyde (B150856) for derivatization. idexlab.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications for Detection and Quantification

The derivatization of UDMH with glyoxal is frequently coupled with High-Performance Liquid Chromatography (HPLC) for the separation and quantification of the resulting this compound. idexlab.comresearchgate.net This combination provides a robust and sensitive analytical procedure. idexlab.com Specifically, reversed-phase HPLC (RP-HPLC) is the technique of choice for this application. idexlab.comresearchgate.net

In a typical procedure, after the precolumn derivatization of UDMH with glyoxal, the resulting this compound is analyzed by RP-HPLC with UV detection at 305 nm. idexlab.comresearchgate.net The separation is commonly achieved using a Zorbax SB-C18 column (150 × 4.6 mm). researchgate.netresearchgate.net The mobile phase often consists of a mixture of a 20 mM phosphate (B84403) buffer solution at pH 3.5 and a small percentage of acetonitrile, typically around 5%. researchgate.netresearchgate.net

To enhance the sensitivity of the determination, a solid-phase extraction (SPE) step can be incorporated to preconcentrate the this compound derivative before HPLC analysis. idexlab.comresearchgate.net This preconcentration is performed using cartridges containing a polymer adsorbent. idexlab.comresearchgate.net The table below summarizes the analytical performance of the HPLC method for UDMH determination following derivatization with glyoxal. idexlab.comresearchgate.net

Table 1: Analytical Parameters for UDMH Determination using HPLC with Glyoxal Derivatization

Parameter Without Preconcentration With Preconcentration
Analytical Range (µg/L) 0.5–10000 0.01–20

| Relative Standard Deviation (n=3) | ≤ 0.12 | ≤ 0.25 |

The accuracy of this HPLC method is confirmed by analyzing spiked samples and through comparison with an independent HPLC method that uses 4-nitrobenzaldehyde as the derivatizing agent. idexlab.comresearchgate.net

Use in Detection and Quantification of Related Hydrazine Compounds

The derivatization strategy using glyoxal is not limited to the analysis of UDMH but can also be effectively applied to the simultaneous determination of other N- and N,N-alkyl-substituted hydrazines. researchgate.net Research has demonstrated that glyoxal reacts with methylhydrazine (MH) and 2-hydroxyethylhydrazine (B31387) (HEH) in a manner similar to its reaction with UDMH, yielding the corresponding monohydrazone derivatives as the sole products. researchgate.net

This broader applicability allows for the development of a unified HPLC method for the simultaneous detection and quantification of UDMH, MH, and HEH in aqueous samples. researchgate.net The derivatization reaction for these compounds proceeds to a quantitative yield within 20 minutes at 25°C and a pH of 3.5. researchgate.net The resulting derivatives are then separated using reversed-phase HPLC on a Zorbax SB-C18 column with a mobile phase composed of a 20 mM phosphate buffer solution (pH 3.5) and 2–5% acetonitrile, followed by UV detection. researchgate.net

The detection limits for the simultaneous determination of these hydrazine compounds after derivatization with glyoxal are presented in the table below. researchgate.net

Table 2: Detection Limits for Hydrazine Compounds using HPLC with Glyoxal Derivatization

Compound Detection Limit (µg/L)
1,1-dimethylhydrazine (UDMH) 0.25–0.5
Methylhydrazine (MH) 0.25–0.5

| 2-hydroxyethylhydrazine (HEH) | 0.25–0.5 |

This demonstrates the utility of glyoxal as a versatile derivatizing agent for the sensitive and simultaneous analysis of a range of important hydrazine compounds. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Transformations

The inherent reactivity of the aldehyde and hydrazone groups in glyoxal (B1671930) mono-dimethylhydrazone opens avenues for the development of new synthetic transformations. Future research could focus on harnessing this dual reactivity in innovative ways. For instance, the exploration of intramolecular cyclization reactions, triggered by external stimuli, could lead to the synthesis of novel heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Furthermore, the development of multicomponent reactions involving glyoxal mono-dimethylhydrazone as a key component is a largely unexplored area. Designing one-pot syntheses where three or more reactants combine to form a complex product could offer significant advantages in terms of efficiency and atom economy. Research in this direction could lead to the discovery of new reaction pathways and the creation of diverse molecular architectures that are otherwise difficult to access.

A potential area of investigation is the use of this compound in cascade reactions. A single synthetic operation could initiate a sequence of bond-forming events, rapidly increasing molecular complexity. The aldehyde functionality could serve as the starting point for a nucleophilic attack, followed by a series of transformations involving the dimethylhydrazone group, leading to complex polycyclic structures.

Research AreaPotential OutcomeSignificance
Intramolecular CyclizationsSynthesis of novel heterocyclic compoundsAccess to new chemical space for drug discovery and materials science
Multicomponent ReactionsEfficient one-pot synthesis of complex moleculesImproved synthetic efficiency and atom economy
Cascade ReactionsRapid construction of complex polycyclic systemsGeneration of molecular diversity from a simple starting material

Exploration of Advanced Catalytic Applications

The nitrogen atoms of the dimethylhydrazone moiety in this compound possess lone pairs of electrons that can coordinate to metal centers, suggesting its potential as a ligand in catalysis. Future research should explore the synthesis of novel metal complexes where this compound or its derivatives act as ligands. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the hydrazone, potentially leading to highly active and selective catalysts for a variety of organic transformations.

Specifically, the development of chiral versions of these ligands could open the door to asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The proximity of the aldehyde group could also be exploited for "ligand-assisted" catalysis, where the aldehyde functionality participates in the catalytic cycle, potentially enabling new types of catalytic reactions.

Another avenue for exploration is the use of this compound as a precursor to N-heterocyclic carbene (NHC) ligands. The hydrazone could be derivatized and cyclized to form novel NHC precursors, which, upon coordination to a metal, could generate highly active catalysts for cross-coupling reactions, metathesis, and other important transformations.

Integration into Materials Science and Supramolecular Chemistry

The ability of the hydrazone linkage to participate in dynamic covalent chemistry makes this compound an attractive building block for the construction of functional materials and supramolecular assemblies. unistra.fr The reversible nature of the imine-like bond allows for the creation of self-healing polymers, adaptable gels, and dynamic molecular cages. unistra.fr Future research could focus on incorporating this compound into polymer backbones to create materials that can respond to external stimuli such as pH or light, leading to changes in their mechanical or optical properties.

In the realm of supramolecular chemistry, the directional hydrogen bonding capabilities of the hydrazone, combined with the potential for π-π stacking interactions, could be exploited to direct the self-assembly of complex, well-defined architectures. unistra.fr By designing complementary building blocks, it may be possible to construct intricate supramolecular polymers, networks, and discrete cages with tailored functions. For example, the aldehyde group could be used to anchor the molecule to a surface, allowing for the bottom-up construction of functional nanostructures. unistra.fr

The exploration of this compound in the context of molecular electronics is another promising direction. The conjugated system of the hydrazone could be extended through further reactions, creating molecules with interesting electronic properties suitable for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as molecular wires.

Application AreaPotential Material/AssemblyKey Feature
Self-Healing PolymersPolymers containing reversible hydrazone linkagesAbility to repair damage, extending material lifetime
Stimuli-Responsive GelsGels cross-linked with dynamic covalent hydrazone bondsTunable properties in response to environmental changes
Supramolecular CagesDiscrete, self-assembled cages from hydrazone-based building blocksEncapsulation of guest molecules for delivery or catalysis
Functional NanostructuresSurface-anchored monolayers of this compound derivativesBottom-up fabrication of molecular electronic devices

Q & A

Basic Research Questions

Q. What experimental methodologies are used to quantify glyoxal derivatives like glyoxal mono-dimethylhydrazone in atmospheric and laboratory studies?

  • Methodological Answer:

  • Chromatography and Spectroscopy: Gas chromatography paired with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) is used for separation and quantification. Glyoxal derivatives are often derivatized with hydrazine-based reagents (e.g., dimethylhydrazine) to enhance stability and detection .
  • In Situ FTIR: Fourier-transform infrared spectroscopy identifies reaction products and mechanisms on particulate surfaces (e.g., dust or aerosols), crucial for studying this compound’s heterogeneous chemistry .
  • Satellite Retrievals: Algorithms (e.g., TROPOMI, OMI) fit spectral windows (435–461 nm) to derive vertical column densities, though this compound-specific bands require calibration against lab spectra .

Q. How does this compound contribute to secondary organic aerosol (SOA) formation under varying humidity and acidity?

  • Methodological Answer:

  • Aqueous-Phase Kinetics: In lab experiments, glyoxal’s hydration and oligomerization are monitored under controlled RH (30–80%) and pH (2–7). Kinetic models integrate rate constants for hydration (khydk_{\text{hyd}}) and irreversible reactions (e.g., with ammonium sulfate) to predict SOA mass yields .
  • Acid Catalysis: Acidic aerosols (e.g., H₂SO₄/(NH₄)₂SO₄) accelerate glyoxal uptake by promoting cyclic acetal and sulfate ester formation, quantified via aerosol mass spectrometry (AMS) .

Q. What are the primary environmental sources and sinks of glyoxal derivatives in terrestrial and marine ecosystems?

  • Methodological Answer:

  • Sources: Biomass burning, vehicular emissions, and secondary oxidation of biogenic VOCs (e.g., isoprene) dominate glyoxal production. Mono-dimethylhydrazone formation likely occurs via reaction with dimethylhydrazine in industrial or lab settings .
  • Sinks: Atmospheric lifetime (5–287 min) is governed by photolysis (Jglyoxal104J_{\text{glyoxal}} \approx 10^{-4} s⁻¹), OH radical reactions (kOH1.1×1011k_{\text{OH}} \approx 1.1 \times 10^{-11} cm³ molecule⁻¹ s⁻¹), and heterogeneous uptake (γ103γ \approx 10^{-3}) onto aerosols .

Advanced Research Questions

Q. How do discrepancies between satellite-derived glyoxal data and model predictions inform inverse modeling approaches?

  • Methodological Answer:

  • Model-Satellite Mismatches: Satellite retrievals (e.g., TROPOMI, SCIAMACHY) often show higher glyoxal columns over tropical forests than models predict. Inverse modeling with adjoint techniques (e.g., IMAGESv2) optimizes precursor emissions (e.g., isoprene) and introduces biogenic glyoxal sources to reconcile gaps .
  • Validation: Ground-based MAX-DOAS and aircraft campaigns (e.g., CalNex 2010) validate vertical profiles, identifying free tropospheric glyoxal contributions (52% above 2 km) missed in boundary-layer-focused models .

Q. What mechanisms drive this compound’s reactivity in multiphase systems, and how do experimental artifacts affect data interpretation?

  • Methodological Answer:

  • Reaction Pathways: this compound undergoes acid-catalyzed oligomerization, forming hydrazone-linked polymers. Competing pathways (e.g., photolytic cleavage) are probed via UV-Vis and NMR spectroscopy under simulated sunlight .
  • Artifact Mitigation: Dark controls and isotopic labeling (e.g., 13C^{13}\text{C}-glyoxal) distinguish true reaction products from matrix effects (e.g., glyoxal decomposition to CO in heated GC inlets) .

Q. How do glyoxal derivatives influence regional ozone formation potential (OFP) and aerosol-cloud interactions?

  • Methodological Answer:

  • Ozone Production: Glyoxal’s OFP is calculated using the maximum incremental reactivity (MIR) method. Urban studies show glyoxal contributes 2–8% to total OFP, sensitive to NOₓ levels and VOC mix .
  • Cloud Nucleation: Aqueous-phase glyoxal reactions increase aerosol hygroscopicity (κ0.2\kappa \approx 0.2), measured via cloud condensation nuclei (CCN) counters. Irreversible uptake under humid conditions enhances CCN activity .

Data Contradictions and Resolution

Q. Why do laboratory studies report conflicting glyoxal uptake coefficients (γγ) on aerosols?

  • Analysis:

  • Humidity Dependence: γγ varies from 8.0×1048.0 \times 10^{-4} (55% RH) to 7.3×1037.3 \times 10^{-3} (low RH) due to water’s role in hydration equilibria. Acidic seeds (e.g., H₂SO₄) enhance γγ by stabilizing intermediates .
  • Measurement Techniques: Differences in chamber designs (e.g., flow reactor vs. batch) and detection limits (AMS vs. filter sampling) account for variability. Inter-lab standardization using (NH₄)₂SO₄ seeds is recommended .

Q. How do glyoxal retrieval algorithms account for spectral interference in satellite data?

  • Resolution:

  • Fit-Window Optimization: Algorithms (e.g., OMI) select 435–461 nm to minimize interference from NO₂ and O₄. Liquid water absorption (385–470 nm) is corrected via two-step fitting .
  • Cross-Track Stripes: Saharan reference sectors normalize sensor-specific offsets (e.g., OMI’s row anomalies), reducing retrieval noise by 30–50% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.